Home > Products > Screening Compounds P40174 > (2,3-Dihydro-1,4-benzodioxin-6-yl)urea
(2,3-Dihydro-1,4-benzodioxin-6-yl)urea - 554408-58-1

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Catalog Number: EVT-3123871
CAS Number: 554408-58-1
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylcyclohexyl)urea is a synthetic organic compound classified as a urea derivative. This compound is notable for its unique structure, which includes a benzodioxin ring and a cyclohexyl group, suggesting potential applications in medicinal chemistry, agriculture, and materials science. The compound's synthesis and properties have been the subject of various studies, indicating its versatility and significance in chemical research.

Source

The compound is documented in several chemical databases and publications, including PubChem and BenchChem, where detailed synthesis methods and chemical properties are provided.

Classification
  • IUPAC Name: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylcyclohexyl)urea
  • Molecular Formula: C16H22N2O3
  • Molecular Weight: 290.36 g/mol
Synthesis Analysis

Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylcyclohexyl)urea typically involves the reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and 4-methylcyclohexyl isocyanate. The reaction is usually performed in inert solvents like dichloromethane or tetrahydrofuran under mild conditions. A catalyst or base may be used to enhance the reaction efficiency.

Technical Details

  1. Reagents:
    • 2,3-Dihydro-1,4-benzodioxin-6-amine
    • 4-Methylcyclohexyl isocyanate
    • Solvent: Dichloromethane or Tetrahydrofuran
    • Optional catalyst/base for reaction facilitation
  2. Reaction Conditions:
    • Temperature: Mild (room temperature to slightly elevated)
    • Atmosphere: Inert (e.g., nitrogen or argon)
Molecular Structure Analysis

The molecular structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylcyclohexyl)urea features a benzodioxin moiety linked to a urea functional group. The structure can be represented as follows:

InChI InChI 1S C16H22N2O3 c1 11 2 4 12 5 3 11 17 16 19 18 13 6 7 14 15 10 13 21 9 8 20 14 h6 7 10 12H 2 5 8 9H2\text{InChI InChI 1S C16H22N2O3 c1 11 2 4 12 5 3 11 17 16 19 18 13 6 7 14 15 10 13 21 9 8 20 14 h6 7 10 12H 2 5 8 9H2}

Data

The compound's structural data has been analyzed using various spectroscopic methods including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), confirming its molecular integrity and purity.

Chemical Reactions Analysis

Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylcyclohexyl)urea can undergo several types of chemical reactions:

  1. Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: The urea moiety can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  3. Substitution: The compound can participate in nucleophilic substitution reactions at the benzodioxin ring with nucleophiles like amines or thiols under basic or acidic conditions .

Technical Details

The conditions for these reactions vary but generally involve:

  • Oxidation: Potassium permanganate in aqueous solution.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Basic conditions with appropriate nucleophiles.
Mechanism of Action

The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylcyclohexyl)urea involves its interactions at the molecular level with biological targets. While specific mechanisms are still under investigation, compounds with similar structures have shown potential anti-inflammatory and anti-cancer activities due to their ability to modulate signaling pathways within cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline compound.

Chemical Properties

  1. Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran.
  2. Stability: Stable under normal laboratory conditions but may require careful handling due to potential reactivity in certain environments.

Relevant Data or Analyses

Spectroscopic analyses (IR, NMR) reveal characteristic peaks corresponding to functional groups present within the compound. For example:

  • IR peaks indicative of C=O stretching associated with the urea group.
  • NMR signals that confirm the presence of the benzodioxin moiety.
Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylcyclohexyl)urea has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Agricultural Chemistry: Potential use as a pesticide or herbicide due to its unique chemical properties.
  3. Materials Science: Exploration in creating new materials with specific mechanical or thermal properties based on its structural characteristics .
Introduction to (2,3-Dihydro-1,4-benzodioxin-6-yl)urea in Medicinal Chemistry

Historical Context and Discovery of Benzodioxin-Urea Hybrids

The emergence of (2,3-dihydro-1,4-benzodioxin-6-yl)urea represents a strategic convergence of two pharmacologically significant scaffolds: the benzodioxin heterocycle and the urea functional group. Early medicinal chemistry efforts recognized the 1,4-benzodioxin framework as a privileged structure in natural products, most notably in silybin, the active antihepatotoxic component of milk thistle (Silybum marianum) [4]. Research revealed that silybin derivatives containing the 1,4-benzodioxane moiety exhibited significantly enhanced biological activity compared to isomers lacking this ring system [4]. Concurrently, urea derivatives gained prominence in drug discovery following Friedrich Wöhler's seminal 1828 synthesis of urea, which laid the foundation for organic chemistry. Early therapeutic applications included the antitrypanosomal agent suramin (developed from urea-containing trypan red derivatives) and the antidiabetic drug glibenclamide [3].

The deliberate hybridization of these motifs began gaining traction in the late 20th century, driven by advances in synthetic methodologies and rational drug design. Benzodioxin-urea hybrids were initially explored as bioisosteric replacements for existing pharmacophores, leveraging the benzodioxin's metabolic stability and the urea's capacity for directed hydrogen bonding [1] [3]. Synthetic routes often employed Mitsunobu reactions, cyclocondensations, or urea-forming reactions using carbonyl sources like phosgene alternatives (e.g., ethylene carbonate) to link the benzodioxin amine to diverse electrophiles [1] [3] [7]. The discovery that such hybrids could modulate diverse biological pathways—including anticancer, anti-inflammatory, and hepatoprotective activities—accelerated their development [4] [5].

Table 1: Evolution of Benzodioxin-Containing Therapeutics

Compound ClassKey Structural FeaturesTherapeutic AreaHistorical Significance
Silybin (natural product)Benzodioxin fused to flavonolignanHepatoprotectionValidated benzodioxin bioactivity; inspired synthetics
Early Benzodioxin-ureaSimple aryl urea linked to benzodioxinMultitarget explorationProof-of-concept for hybrid scaffold efficacy
Modern Hybrids (e.g., S6792464)Benzodioxin-urea tethered to pyrimidinoneAnticancer/Anti-inflammatoryTargeted design leveraging synergistic pharmacophores

Structural Significance of the Benzodioxin Moiety in Bioactive Compounds

The 2,3-dihydro-1,4-benzodioxin ring system contributes critically to the physicochemical and pharmacological profile of its derivatives. Its rigid bicyclic structure incorporates a fused benzene ring with a 1,4-dioxane ring, creating a planar, electron-rich aromatic system constrained by two oxygen atoms. This architecture confers:

  • Enhanced Metabolic Stability: The ethylene bridge between oxygen atoms reduces ring oxidation susceptibility compared to monocyclic ethers, extending plasma half-life [4] [5].
  • Optimal Polarity: The two oxygen atoms provide balanced lipophilicity (LogP ~2–3) facilitating membrane permeability while maintaining aqueous solubility [5] [7].
  • π-Stacking Capability: The planar benzodioxin ring engages in aryl-aryl interactions with biological targets. For example, in the hepatoprotective dihydropyrimidinone-benzodioxin hybrid (4-(4-nitrophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one), the benzodioxin moiety was essential for reducing lipid peroxidation and elevating HDL in a CCl₄-induced hepatotoxicity model [4].

Conformational studies reveal that benzodioxin-containing compounds adopt specific binding orientations in biological environments. In the pyridazinone-urea-benzodioxin hybrid (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea), the benzodioxin ring participates in hydrophobic pocket filling within enzymes like cyclooxygenase-2 (COX-2) and superoxide dismutase (SOD) [5]. This moiety’s role extends beyond passive steric contributions; it actively modulates electron distribution, influencing ligand-protein binding kinetics. Bioisosteric replacement studies demonstrate that substituting the benzodioxin sulfur analog (benzoxathiin) for benzodioxin alters anticancer potency in purine derivatives, underscoring its electronic sensitivity [1].

Role of Urea Functional Groups in Drug Design and Target Binding

The urea moiety (–NH–C(=O)–NH–) is a versatile pharmacophore central to the target engagement of (2,3-dihydro-1,4-benzodioxin-6-yl)urea and analogs. Its significance arises from:

  • Directional Hydrogen Bonding: Urea acts as a dual hydrogen bond donor and acceptor, forming robust, specific interactions with amino acid residues (e.g., backbone carbonyls, side chains of Asp, Asn, Ser). In benzodioxin-urea-pyrimidine hybrids, the urea linker bridges heterocycles while maintaining critical H-bond contacts with kinases and inflammatory mediators [3] [7].
  • Conformational Flexibility/Restriction: Unsubstituted ureas adopt a trans,trans conformation, enabling extended, linear binding. N-Methylation shifts this to cis,cis, promoting folded structures that enhance π-stacking in aromatic ureas like benzodioxin derivatives (Fig. 1B) [3]. This conformational switch can optimize binding to deep protein pockets.
  • Physicochemical Modulation: Ureas moderately increase water solubility via H-bonding capacity while maintaining sufficient lipophilicity for membrane penetration. Calculated properties for (2,3-dihydro-1,4-benzodioxin-6-yl)urea include 2 H-bond donors, 5 H-bond acceptors, and a polar surface area of ~75 Ų—values conducive to cellular uptake [7].

Table 2: Urea Conformations and Biological Implications

ConformationSubstitution PatternStabilizing InteractionsBiological Impact
trans,transN,N′-Diaryl (unsubstituted NH)Inter-residue H-bondsExtended target engagement; kinase inhibition
cis,cisN,N′-Diaryl-N,N′-dialkylIntramolecular π-stackingHelical foldamers; enhanced selectivity
trans,cisN-MonoalkylSolvent H-bondingIntermediate flexibility; adaptable binding

In specific benzodioxin-urea hybrids, the urea group mediates key target interactions. For instance:

  • Molecular docking of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea (C₁₆H₁₈N₄O₄) reveals urea H-bonds with Thr²⁶⁰ and Glu³⁰² in MAP kinase targets, positioning the benzodioxin for hydrophobic contact with Ile¹⁸⁵ [7].
  • In hybrids like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl}urea, the urea linker enables nanomolar binding (Kᵢ = 12 nM) to SOD via coordination with copper ions and H-bonds to His⁴⁶ and Asp¹²⁴ [5].

Table 3: Binding Affinities of Benzodioxin-Urea Hybrids

Hybrid CompoundMolecular TargetAffinity/IC₅₀Critical Urea-Target Interactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]ureap38 MAP Kinase0.22 μMH-bonds with Thr²⁶⁰, Glu³⁰²; van der Waals with Ile¹⁸⁵
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl}ureaSOD / COX-212 nM / 0.45 μMSOD: His⁴⁶/Asp¹²⁴ H-bonds; COX-2: Tyr³⁸⁵/Ser⁵³⁰ H-bonds
4-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-oneLipid Peroxidation20 mg/kg (in vivo)Indirect modulation via antioxidant pathways

The urea functionality thus transforms the benzodioxin scaffold from a passive structural element into a dynamic, target-adaptive pharmacophore capable of high-affinity, selective interactions across therapeutic target classes.

Properties

CAS Number

554408-58-1

Product Name

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylurea

Molecular Formula

C9H10N2O3

Molecular Weight

194.19

InChI

InChI=1S/C9H10N2O3/c10-9(12)11-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H3,10,11,12)

InChI Key

KMJYTNSDHAFJCK-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.